![molecular formula C14H22N2O2 B13324708 Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13324708.png)
Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-methylenepiperidine-1-carboxylate, which is then reacted with trichloroacetyl chloride to form the intermediate compound. This intermediate is further reacted with tert-butylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a similar spirocyclic structure but with an oxo group instead of a cyano group.
Tert-butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a chloro group instead of a cyano group.
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound has a hydroxy group instead of a cyano group.
Uniqueness
Tert-butyl 1-cyano-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its cyano group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl 3-cyano-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(14)10-15/h11H,4-9H2,1-3H3 |
InChI Key |
LYKZKKJJDKZEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2C#N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


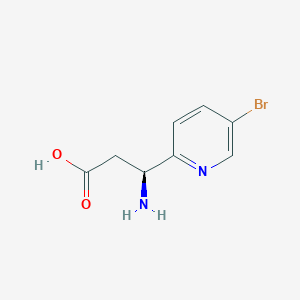
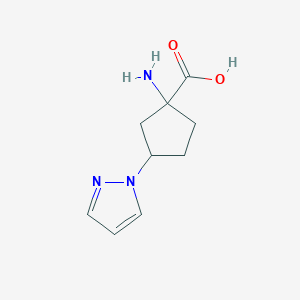

![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
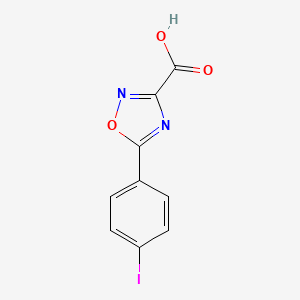
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)

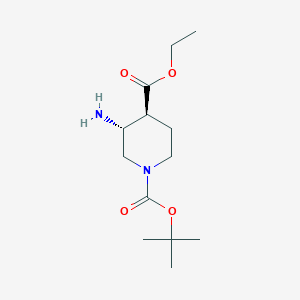
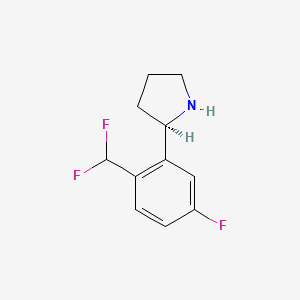
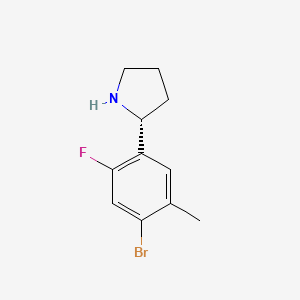
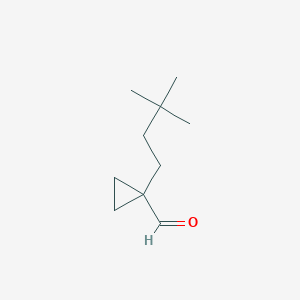
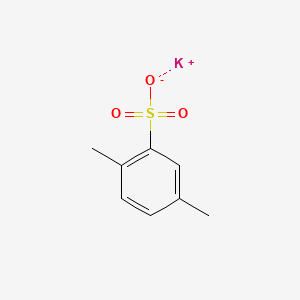
![(3AR,7aS)-1-methyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13324710.png)
